3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c30-22(27-13-6-7-14-27)17-32-23-26-25-21(28(23)15-12-18-8-2-1-3-9-18)16-29-19-10-4-5-11-20(19)33-24(29)31/h1-5,8-11H,6-7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVZBUKGTBWTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses.
Mode of Action
The compound interacts with its targets through allosteric inhibition . It binds to the active residues of ATF4 and NF-kB proteins, leading to their inhibition. This interaction results in the suppression of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways leads to a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. It also results in reduced expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Pharmacokinetics
Similar compounds have shown high solubility and long dissociation half-lives, suggesting potential for good bioavailability.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production. It also exhibits promising neuroprotective activity by reducing the expression of BIP and cleaved caspase-3.
Biological Activity
The compound 3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , and it exhibits a unique combination of functional groups that contribute to its biological activity. The presence of a pyrrolidine moiety is particularly noteworthy as it may enhance the compound's binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O2S2 |
| Molecular Weight | 453.6 g/mol |
| CAS Number | 847402-50-0 |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of the triazole and thiazole classes have been shown to inhibit cancer cell proliferation effectively. The anticancer activity of the compound was evaluated using the A549 human lung adenocarcinoma cell line.
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In Vitro Studies :
- The compound was tested at a concentration of 100 µM for 24 hours.
- Results indicated a reduction in cell viability, suggesting cytotoxic effects on cancer cells while showing lower toxicity towards non-cancerous cells.
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Mechanism of Action :
- The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- The presence of the triazole ring is believed to play a crucial role in disrupting these pathways by acting on specific protein kinases.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.
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Selectivity :
- The compound demonstrated selective antimicrobial effects against resistant strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.
- Comparative studies with standard antibiotics revealed that this compound could be more effective against certain resistant strains.
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Mechanism :
- The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
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Study on Lung Cancer Treatment :
- A derivative similar to our compound was tested in a clinical trial involving patients with advanced lung cancer.
- Results showed a significant decrease in tumor size and improved patient outcomes compared to conventional treatments.
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Antimicrobial Efficacy :
- A study evaluated the effectiveness of compounds with similar structures against various strains of Staphylococcus aureus.
- Results indicated that certain modifications led to enhanced potency and selectivity against resistant strains.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- Basicity : The pyrrolidin-1-yl moiety introduces a tertiary amine, increasing solubility in acidic environments compared to pyridine () or thiophene () substituents .
- Stability : Thioether linkages (common in all analogs) may confer greater metabolic stability than oxygen-based ethers, as seen in ’s derivatives .
Hypothesized Bioactivity
- Antimicrobial Activity : ’s triazole-thiophene hybrids showed moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting the target compound’s thiazolone-triazole core may share this trait .
- Ferroptosis Induction: highlights ferroptosis-inducing compounds (FINs) with selective toxicity in oral squamous cell carcinoma (OSCC). The target compound’s sulfur-rich structure aligns with FINs’ redox-active profiles, though validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
